molecular formula C14H12N2 B2550185 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole CAS No. 135985-78-3

1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole

Cat. No. B2550185
M. Wt: 208.264
InChI Key: ZHLJNYILTKSSOZ-UHFFFAOYSA-N
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Description

The compound 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in material science due to their conjugated systems and ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-step reactions and the use of catalysts. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, the synthesis of electroactive polymers based on pyrrole derivatives, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, involves reactions with aminophenol and subsequent electrochemical polymerization . These methods highlight the versatility of pyrrole chemistry in creating various substituted derivatives with potential applications in material science.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict spectral and geometrical data, providing insights into the electronic structure and potential reactivity of these compounds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including electropolymerization and coupling reactions. For example, the electropolymerization of pyrrole-containing monomers can lead to conducting polymers with applications in electrochromic devices . The palladium-catalyzed aryl-aryl coupling reaction (Suzuki coupling) is another example, used to synthesize π-conjugated polymers containing pyrrole units .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as their thermal stability, electrical conductivity, and photoluminescence, are crucial for their applications. Thermal analyses (TGA, DSC) and conductivity measurements can provide information on the stability and electrical properties of these compounds . Photoluminescent properties are particularly important for applications in electronic devices, and pyrrole derivatives can exhibit strong fluorescence and high quantum yields .

Scientific Research Applications

1. Electronically Intercommunicating Iron Centers

Research by Hildebrandt, Schaarschmidt, & Lang (2011) explored electronically intercommunicating iron centers in pyrrole derivatives. They synthesized novel compounds with electron delocalization in the pyrrole core, revealing electrochemical properties significant for understanding the electron communication in these systems.

2. Redox Active Poly(pyrrole-N-ferrocene-pyrrole) Copolymers

Research by Palomera et al. (2011) focused on redox-active copolymers of pyrrole and ferrocenecarboxylate modified pyrrole. This study is crucial for developing mediator-less electrochemical biosensors, showcasing the potential of these copolymers in biosensing technologies.

3. Corrosion Inhibition Properties

The study by Zarrouk et al. (2015) examined the use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors. Their research is pivotal in understanding how these derivatives protect carbon steel in corrosive environments, contributing to the field of materials science and corrosion prevention.

4. Electrochromic Performance in Copolymers

A study by Yang et al. (2011) investigated the electrochromic performance of copolymers based on 4-(1H-Pyrrol-1-Yl) Phenyl 4-(1H-Pyrrol-1-Yl) Butanoate. Their findings are significant for the development of materials with potential applications in smart windows and display technologies.

5. Synthesis of Highly Substituted Pyrroles

The research by Saeidian, Abdoli, & Salimi (2013) on the one-pot synthesis of highly substituted pyrroles using nano copper oxide as a catalyst opens new avenues in organic synthesis, particularly in the efficient production of complex pyrrole derivatives.

6. Antimycobacterial Agents

Biava et al. (2008) explored 1,5-Diphenylpyrrole derivatives as antimycobacterial agents, assessing their influence on the activity toward Mycobacterium tuberculosis (Biava, Porretta, Poce, et al., 2008). This study is crucial in the development of new therapeutic agents against tuberculosis.

7. Ferrocene-Contained Polypyrrole Derivatives in Batteries

Research by Su, Wang, Xu, & Zhang (2013) on the synthesis of ferrocene-contained polypyrrole derivatives shows potential applications in enhancing the specific capacity of cathodes in Li-ion batteries.

8. Self-Assembled Monolayers for Electropolymerization

The work of Schneider, Füser, Bolte, & Terfort (2017) on self-assembled monolayers of aromatic pyrrole derivatives for electropolymerization contributes significantly to surface science, especially in developing advanced coating materials.

9. Pharmacophore and Molecular Docking of Pyrrole Derivatives

Joshi et al. (2015) conducted a combined pharmacophore and molecular docking-based in silico study of pyrrole derivatives as antitubercular agents, providing insights into structure-activity relationships in drug design (Joshi, More, Kulkarni, et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, [4-(1H-Pyrrol-1-yl)phenyl]methanol, indicates that it may cause skin irritation, may be harmful if absorbed through the skin, may cause irritation of the digestive tract, may be harmful if swallowed, and may cause respiratory tract irritation .

properties

IUPAC Name

1-(4-pyrrol-1-ylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-10-15(9-1)13-5-7-14(8-6-13)16-11-3-4-12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLJNYILTKSSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole

Citations

For This Compound
4
Citations
AZA Elassar - Journal of Chemical Research, 2012 - journals.sagepub.com
1,4-Phenylenediamine reacted readily with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in …
Number of citations: 2 journals.sagepub.com
N Thies, M Gerlach, E Haak - European Journal of Organic …, 2013 - Wiley Online Library
Ruthenium‐catalyzed atom‐economic transformations of 1‐vinylpropargyl alcohols with amines leading to highly substituted pyrroles in a one‐pot cascade process are reported. The …
F Bayata - 2007 - polen.itu.edu.tr
The field of conducting polymers has attracted the interest of many academic and industrial researchers after the first report of electrical conductivity in a conjugated polymer (…
Number of citations: 3 polen.itu.edu.tr
АИ Елисеева - 2013 - elar.urfu.ru
В рамках данной работы осуществлен синтез большой серии амидразонов, аминогруппа которых является частью циклического фрагмента, и проведено исследование …
Number of citations: 2 elar.urfu.ru

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